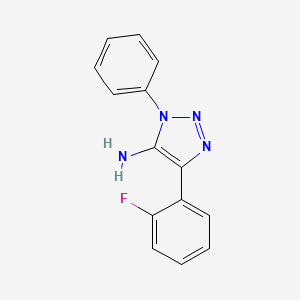
4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl and a phenyl group
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, between an azide and an alkyne. The reaction is catalyzed by copper(I) and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl groups.
Reduction: Reduction reactions can target the triazole ring or the substituents.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-(2-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-4-amine
- 4-(2-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-3-amine
Comparison: 4-(2-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to the position of the amine group on the triazole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. The presence of the fluorophenyl group also enhances its stability and lipophilicity compared to similar compounds without the fluorine substitution.
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-12-9-5-4-8-11(12)13-14(16)19(18-17-13)10-6-2-1-3-7-10/h1-9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWLRKEYBOLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1'-[(oxolan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461783.png)
![4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6461790.png)
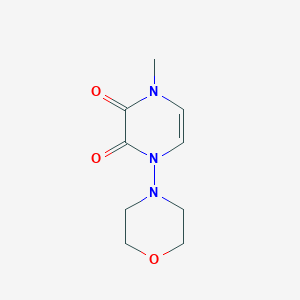
![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)
![1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461814.png)
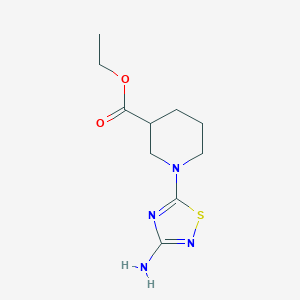
![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)
![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid](/img/structure/B6461850.png)
![2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461858.png)
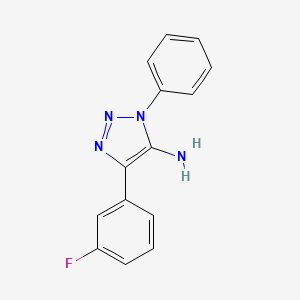
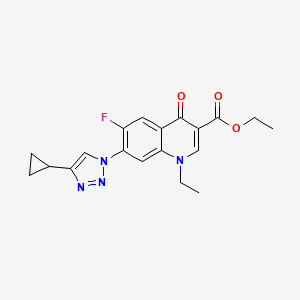
![2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461873.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine](/img/structure/B6461895.png)
